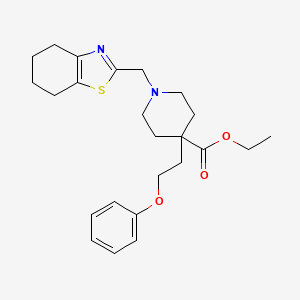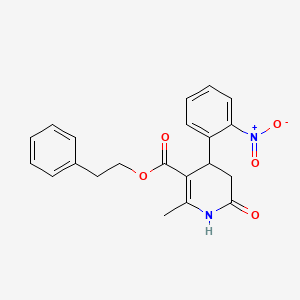![molecular formula C17H17ClN2O3 B4898792 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide CAS No. 5377-60-6](/img/structure/B4898792.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide, commonly known as CEC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEC belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
作用機序
CEC interacts with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, inflammation, and mood. CEC acts as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This interaction results in the modulation of various physiological processes, leading to the therapeutic effects of CEC.
Biochemical and physiological effects:
CEC has been shown to have several biochemical and physiological effects. Studies have shown that CEC can reduce pain and inflammation in animal models of arthritis and neuropathic pain. CEC has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, CEC has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
CEC has several advantages for lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a potent agonist of the endocannabinoid system. CEC is also relatively stable, making it easy to handle and store. However, CEC has several limitations for lab experiments. It is not water-soluble, making it difficult to administer in aqueous solutions. Furthermore, CEC has not been extensively studied in humans, making it difficult to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of CEC. One potential direction is the investigation of the pharmacokinetics and pharmacodynamics of CEC in humans. This would provide valuable information on the safety and efficacy of CEC as a potential therapeutic agent. Another potential direction is the investigation of the potential of CEC as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the investigation of the potential of CEC as a treatment for epilepsy and other neurological disorders is an area of active research.
合成法
The synthesis of CEC involves the reaction of 4-chlorophenethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of CEC as a white solid with a melting point of 85-87°C. The purity of CEC can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CEC has been studied extensively for its potential therapeutic applications. Studies have shown that CEC has analgesic, anti-inflammatory, and anti-cancer properties. CEC has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, CEC has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-8-6-14(7-9-15)20-17(22)16(21)19-11-10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXGDJVQMUALJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367163 |
Source


|
| Record name | N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
CAS RN |
5377-60-6 |
Source


|
| Record name | N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)

![9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)
